molecular formula C25H23N7O2 B2409559 4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide CAS No. 2418709-10-9

4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide

Cat. No.: B2409559
CAS No.: 2418709-10-9
M. Wt: 453.506
InChI Key: GTHCKDVYRLAZCQ-UHFFFAOYSA-N
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Description

4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is known for its significant role in medicinal chemistry, particularly in the development of kinase inhibitors for cancer treatment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine, which undergoes acylation to introduce the acylamino group . Subsequent steps involve the formation of the indole ring and the attachment of the benzamide moiety through amide bond formation. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature control, and catalyst selection, is crucial to achieve efficient and cost-effective production. Techniques like continuous flow synthesis and automated reactors can be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide involves its interaction with specific molecular targets, such as protein kinases. The pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing the compound to bind to the ATP-binding site of kinases . This binding inhibits kinase activity, disrupting signaling pathways involved in cell proliferation and survival, which is particularly relevant in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide stands out due to its specific combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for developing targeted therapies and studying complex biological processes.

Properties

IUPAC Name

4-(prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O2/c1-2-22(33)30-18-9-7-16(8-10-18)25(34)26-12-11-17-14-32(21-6-4-3-5-19(17)21)24-20-13-29-31-23(20)27-15-28-24/h2-10,13,15,17H,1,11-12,14H2,(H,26,34)(H,30,33)(H,27,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHCKDVYRLAZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NCCC2CN(C3=CC=CC=C23)C4=NC=NC5=C4C=NN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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